LY274614 - 137433-06-8

LY274614

Catalog Number: EVT-273924
CAS Number: 137433-06-8
Molecular Formula: C11H20NO5P
Molecular Weight: 277.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY274614 is a synthetic compound developed primarily for scientific research. [] It is classified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. [] LY274614 plays a crucial role in investigating the physiological and pathological roles of NMDA receptors in various biological processes. Its use in research aims to elucidate the implications of NMDA receptor activity in conditions like pain, epilepsy, and neurodegenerative diseases.

Synthesis Analysis

The synthesis of LY274614 involves a convergent route starting from (±)-m-tyrosine. [] Key steps include the preparation of three possible diastereomers of ethyl 6-oxo-2-(methoxycarbonyl) decahydroisoquinoline-3-carboxylic acid, two with cis ring juncture and one with trans ring juncture ketones (3a-c). [] Selective hydrogenation of a tetrahydroisoquinoline intermediate (7) yields the cis ring juncture ketones. [] In contrast, consecutive dissolving metal reductions of tetrahydroisoquinoline (8) produce the trans ring juncture ketone. [] One of the ketones, 3b, with the optimal stereochemical configuration for NMDA antagonist activity, undergoes resolution via its α-methylbenzylamine salts, enabling the identification of the active optical isomer. [] This synthesis strategy facilitates the multigram-scale production of the keto esters and their subsequent resolution. []

Molecular Structure Analysis

LY274614 exhibits a rigid, bicyclic structure with a phosphonic acid group. [] This structural feature is crucial for its interaction with the NMDA receptor. Specifically, the phosphonic acid group mimics the glutamate moiety, enabling LY274614 to bind competitively to the glutamate binding site on the NMDA receptor.

Chemical Reactions Analysis

While the provided abstracts do not detail specific chemical reactions of LY274614 itself, its primary reaction involves competitive binding to the NMDA receptor. This interaction is reversible, meaning LY274614 can associate and dissociate from the receptor. [] The kinetics of this binding, including association and dissociation rate constants, have been studied. []

Mechanism of Action

LY274614 acts as a competitive antagonist of the NMDA receptor. [] It binds to the glutamate binding site on the receptor, preventing glutamate, the endogenous agonist, from binding and activating the receptor. [] This blockade of NMDA receptor activation leads to the observed pharmacological effects.

Applications
  • Pain Research: LY274614 has demonstrated efficacy in attenuating and reversing morphine tolerance in rodent models. [, ] It achieves this by modulating the development of tolerance without compromising morphine's analgesic effects. [] Notably, LY274614 exhibits a more favorable safety profile compared to the non-competitive NMDA receptor antagonist MK-801, making it a potentially valuable adjunct therapy for chronic pain management. [] Studies have shown its potential to inhibit the development of tolerance to the analgesic effects of D-Ala2, Glu4 deltorphin II, a delta 2-opioid receptor agonist. [] Further, it displays antinociceptive effects in both acute and chronic neuropathic pain models in rodents when microinjected into the dorsal raphe nucleus (DRN). []

  • Epilepsy Research: LY274614 has shown anticonvulsant properties, particularly when used in combination with antiepileptic drugs like carbamazepine, diphenylhydantoin, phenobarbital, and valproate magnesium. [] Studies indicate it can enhance the protective efficacy of these drugs against maximal electroshock-induced seizures in mice. []

  • Neuroprotection Research: Research suggests that LY274614 protects against MPTP-induced neurotoxicity in mice, indicating its potential in addressing neurodegenerative diseases like Parkinson's disease. [] It achieves this by partially but significantly attenuating striatal dopamine (DA) depletions caused by MPTP. [] Similarly, LY274614 protects against amphetamine-induced neurotoxicity in rodent models. [] Moreover, it demonstrates neuroprotective effects against excitotoxic neuronal death induced by malonate, a reversible succinate dehydrogenase (SDH) inhibitor. [] This protection is attributed to its ability to block NMDA receptor-mediated events. []

  • Neurobiology Research: LY274614 is instrumental in investigating the role of NMDA receptors in neuronal processes. Studies have explored its effects on c-fos expression during morphine withdrawal, highlighting its involvement in modulating neuroanatomical pathways associated with addiction and withdrawal. [] It also helps elucidate the role of NMDA receptors in modulating the behavioral consequences of stress. [] Research shows that blocking NMDA receptors with LY274614 in specific brain regions, like the ventral medial prefrontal cortex (vmPFC), can induce antidepressant-like effects. [] Furthermore, studies have examined its interaction with other neurotransmitter systems, such as the nitric oxide (NO)/cGMP pathway, providing insights into complex neuronal signaling mechanisms. []

  • Other Applications: LY274614 is also employed in research focusing on the micturition reflex. Studies have shown its dose-dependent inhibitory effects on bladder and sphincter activity in rats, suggesting a role for glutamatergic mechanisms in modulating bladder function. []

Future Directions
  • Optimization for Enhanced Specificity: Developing derivatives of LY274614 with improved potency and selectivity for specific NMDA receptor subtypes could lead to more targeted therapeutic interventions. []

  • Exploration of Synergistic Effects: Combining LY274614 with other pharmacological agents targeting different aspects of the pathways involved in pain, epilepsy, or neurodegenerative diseases could lead to novel therapeutic strategies. []

LY235959

    Compound Description: LY235959 ((−)-6-[phosphonomethyl-1,2,3,4,4a,5,6,7,8,8a-decahydro-isoquinoline-2-carboxylate]) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. [, , , , ] LY235959 exhibits analgesic properties and can attenuate or reverse morphine tolerance in animal models. [, , , ] Studies suggest that LY235959 might exert its effects through different mechanisms than non-competitive NMDA antagonists like MK-801. []

    Relevance: LY235959 is structurally related to LY274614 and shares its competitive NMDA receptor antagonist activity. [, , , , ] Both compounds have been investigated for their potential in pain management and modulation of opioid tolerance. [, , , ]

MK-801

    Compound Description: MK-801 ((+)-5 methyl-10,11-dihydro-5H-dibenzo[a,d]cyclo-hepten-5,10-imine hydrogen maleate) is a non-competitive NMDA receptor antagonist known for its potent effects on the central nervous system. [, , , , , ] MK-801 demonstrates neuroprotective properties against various insults, including MPTP toxicity. [] It has been shown to influence morphine tolerance and delta-opioid receptor regulation. [, ]

    Relevance: While structurally distinct from LY274614, MK-801 shares its NMDA receptor antagonist activity, although through a non-competitive mechanism. [, , , , , , ] Both compounds have been studied in the context of pain, opioid tolerance, and neuroprotection. [, , , ]

LY233536

    Compound Description: LY233536 is another competitive NMDA receptor antagonist that belongs to the same structural class as LY274614. [, ] It has been investigated for its effects on the micturition reflex. []

    Relevance: LY233536 shares a similar chemical structure and competitive NMDA receptor antagonist activity with LY274614. [, ] Both compounds highlight the therapeutic potential of targeting NMDA receptors in various physiological systems. []

CGP39551

    Compound Description: CGP39551 is a competitive NMDA receptor antagonist. [] It has shown neuroprotective effects against MPTP-induced dopamine depletion. []

    Relevance: CGP39551, like LY274614, demonstrates the ability to block NMDA receptors in a competitive manner. [] Both compounds showcase the potential of competitive NMDA antagonists in mitigating neurotoxicity. []

    Compound Description: NPC 17742 (2R,4R,5S-2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoate) is a potent and selective competitive NMDA receptor antagonist. [] It exhibits anxiolytic-like effects in animal models and has been studied for its potential in treating anxiety disorders. []

    Relevance: NPC 17742 and LY274614 are both competitive NMDA receptor antagonists, highlighting the importance of this mechanism in modulating NMDA receptor function. [] Both compounds exemplify the diverse pharmacological profiles that can be achieved by targeting the NMDA receptor. []

NPC 12626

    Compound Description: NPC 12626 (2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoate) is a competitive NMDA receptor antagonist. [] It is structurally related to NPC 17742 and serves as a precursor in its synthesis. []

    Relevance: NPC 12626, while less potent than LY274614, acts as a competitive NMDA receptor antagonist. [] It underscores the structure-activity relationship within this class of compounds and emphasizes the influence of specific structural modifications on potency and selectivity. []

    Compound Description: CGS 19755 ([+-]cis-4-phosphonomethyl-2-piperidine carboxylate), also known as Selfotel, is a competitive NMDA receptor antagonist. [, ] It binds to the NMDA receptor, preventing glutamate from binding and activating the receptor. [, ]

    Relevance: CGS 19755, like LY274614, acts as a competitive antagonist at the NMDA receptor. [, ] Both compounds emphasize the significance of competitive antagonism as a strategy for modulating NMDA receptor activity. [, ]

CPP

    Compound Description: CPP ([+-] 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate) is a competitive NMDA receptor antagonist. [] It has been utilized in research to investigate the role of NMDA receptors in various neurological processes. []

    Relevance: CPP, similar to LY274614, exemplifies a competitive antagonist of NMDA receptors. [] Both compounds demonstrate the utility of competitive antagonists in dissecting the involvement of NMDA receptors in physiological and pathological conditions. []

Dextromethorphan

    Compound Description: Dextromethorphan is a non-competitive NMDA receptor antagonist primarily known for its cough suppressant properties. [] Dextromethorphan can potentiate the hypothermic effects of cannabinoid agonists, suggesting an interaction between NMDA and cannabinoid receptors in regulating body temperature. []

    Relevance: Although structurally different from LY274614, dextromethorphan shares its NMDA receptor antagonist activity. [] It underscores the complex interplay between glutamatergic and other neurotransmitter systems, highlighting potential therapeutic targets for pain and temperature regulation. []

    Compound Description: DPDPE is a delta-opioid receptor agonist. [, ] It is used in research to investigate the role of delta-opioid receptors in pain and other physiological processes. [, ] Studies suggest that NMDA receptor antagonists, including LY274614, can modulate the analgesic effects of DPDPE. [, ]

    Relevance: DPDPE, although not structurally related to LY274614, highlights the interaction between NMDA and delta-opioid systems in pain modulation. [, ] This interaction suggests potential therapeutic strategies for enhancing opioid analgesia or mitigating opioid tolerance. [, ]

[D-Ala2, Glu4] deltorphin II

    Compound Description: [D-Ala2, Glu4] deltorphin II is a highly selective delta-opioid receptor agonist. [, , ] It is a valuable tool for studying the role of delta-opioid receptors in pain perception and other physiological functions. [, , ]

    Relevance: While not structurally related to LY274614, [D-Ala2, Glu4] deltorphin II helps elucidate the complex interplay between NMDA and opioid systems in pain modulation. [, , ]

Properties

CAS Number

137433-06-8

Product Name

Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid

IUPAC Name

(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

Molecular Formula

C11H20NO5P

Molecular Weight

277.25 g/mol

InChI

InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1

InChI Key

STIRHCNEGQQBOY-QEYWKRMJSA-N

SMILES

C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid
LY 235959
LY-235959
LY235959

Canonical SMILES

C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O

Isomeric SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.